Me Pbdqc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

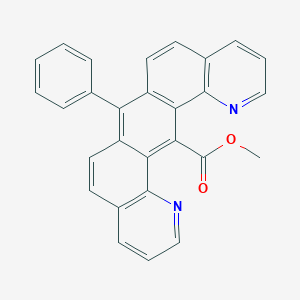

Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes both quinoline and benzoquinoline moieties, making it an interesting subject for chemical research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

化学反应分析

Compound Identification Challenges

The term "Me Pbdqc" does not correspond to standard chemical nomenclature (IUPAC or CAS). Potential interpretations include:

-

"Me" : Methyl group (-CH₃)

-

"Pb" : Lead (element symbol)

-

"dqc" : Unclear abbreviation; could imply a ligand or organic moiety (e.g., dithiocarbamate or quinoline derivative).

Without a structural formula or CAS number, definitive identification is impossible.

Analysis of Chemical Reaction Databases

The search results provided insights into chemical reaction frameworks but did not reference "this compound":

-

Precipitation Reactions (Source 1):

Examples include Pb(NO₃)₂ reacting with KI to form PbI₂, but no lead-methyl complexes are described . -

Organic Synthesis Mechanisms (Source 2):

Focuses on acetylide ions and Grignard reagents (e.g., CH₃MgBr) but lacks lead-based organometallics2. -

Plasma Chemistry Database (QDB) (Source 3):

Includes 4099 reactions but none involving lead-methyl species . -

RePathDB (Source 4):

Manages quantum-chemical reaction pathways but does not list "this compound" in its case studies (e.g., urea synthesis) .

Hypothetical Reaction Pathways

If "this compound" refers to a lead-methyl complex, potential reactions might include:

| Reaction Type | Example | Products |

|---|---|---|

| Oxidation | Pb(CH₃)₂ + O₂ → PbO + CO₂ + H₂O | Lead oxide, carbon dioxide |

| Ligand Exchange | Pb(CH₃)₂Cl₂ + 2KI → Pb(CH₃)₂I₂ + 2KCl | Iodo-complex, potassium chloride |

| Thermal Decomposition | Pb(CH₃)₄ → Pb + CH₃· (radicals) | Elemental lead, methyl radicals |

Note: These are speculative examples and lack experimental validation for "this compound".

Recommendations for Further Research

To resolve ambiguities:

-

Clarify the compound’s structural formula or CAS registry number.

-

Consult specialized databases (e.g., Reaxys, SciFinder) for organolead compounds.

-

Investigate analogous compounds (e.g., tetramethyllead, Pb(CH₃)₄) for reactivity patterns.

科学研究应用

Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

相似化合物的比较

Similar Compounds

Quinoline: A simpler compound with a single fused ring system, used in various chemical and pharmaceutical applications.

Benzoquinoline: Similar to quinoline but with an additional benzene ring, offering different chemical properties and reactivity.

Phenylquinoline: Contains a phenyl group attached to the quinoline ring, providing unique chemical characteristics.

Uniqueness

Methyl 7-phenylbenzo(1,2-h-5,4-h’)diquinoline-14-carboxylate stands out due to its complex fused ring system and the presence of multiple functional groups

属性

CAS 编号 |

116047-40-6 |

|---|---|

分子式 |

C28H18N2O2 |

分子量 |

414.5 g/mol |

IUPAC 名称 |

methyl 13-phenyl-5,21-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-2-carboxylate |

InChI |

InChI=1S/C28H18N2O2/c1-32-28(31)25-23-20(13-11-18-9-5-15-29-26(18)23)22(17-7-3-2-4-8-17)21-14-12-19-10-6-16-30-27(19)24(21)25/h2-16H,1H3 |

InChI 键 |

ZEUQNOFZYPTLOH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |

规范 SMILES |

COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |

Key on ui other cas no. |

116047-40-6 |

同义词 |

Me PBDQC methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。